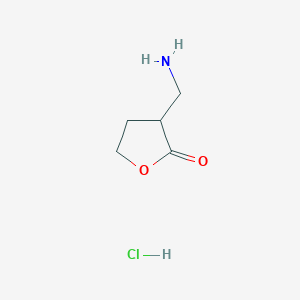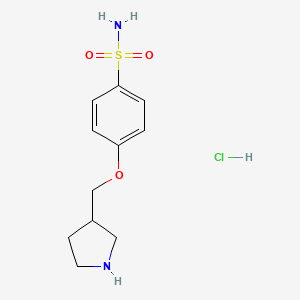
2-Ethyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₁₂H₁₇NO₂Cl It is a derivative of pyridine, a basic heterocyclic organic compound similar to benzene but with one methine group replaced by a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethyl-6-(propan-2-yl)pyridine as the starting material.
Oxidation: The pyridine ring is oxidized to introduce the carboxylic acid group at the 3-position.
Hydrochloride Formation: The resulting carboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form the carboxylic acid derivative.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: The major product is the carboxylic acid derivative.
Reduction: The major product depends on the specific reduction conditions.
Substitution: The major products include various substituted pyridine derivatives.
Scientific Research Applications
2-Ethyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may be used in biological studies to understand the interactions of pyridine derivatives with biological molecules.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2-Ethyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
2-Ethylpyridine: Similar structure but lacks the isopropyl group.
6-(Propan-2-yl)pyridine-3-carboxylic acid: Similar structure but lacks the ethyl group.
2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: 2-Ethyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride is unique due to its specific combination of ethyl and isopropyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-ethyl-6-propan-2-ylpyridine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-4-9-8(11(13)14)5-6-10(12-9)7(2)3;/h5-7H,4H2,1-3H3,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWLNQNHYMTACR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)C(C)C)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(morpholin-4-yl)ethyl]thiolan-3-amine dihydrochloride](/img/structure/B1382511.png)


![3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride](/img/structure/B1382519.png)





![1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one hydrochloride](/img/structure/B1382527.png)



